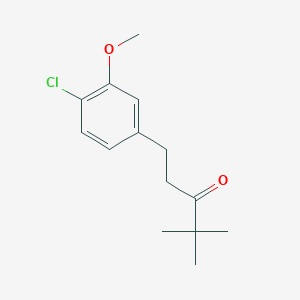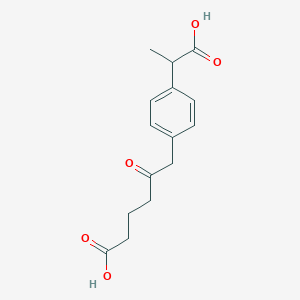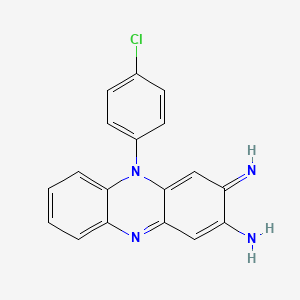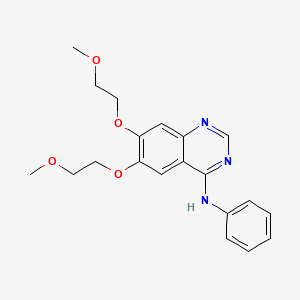
D-Cyclohexylalaninol Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Cyclohexylalaninol Hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the selective formation of the desired isomer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and advanced purification techniques such as crystallization and chromatography to obtain the final product with high enantiomeric excess .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Cyclohexylacetone or cyclohexylacetaldehyde.
Reduction: Cyclohexylalanine derivatives.
Substitution: N-substituted cyclohexylalaninol derivatives.
Applications De Recherche Scientifique
D-Cyclohexylalaninol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pseudo-peptides with potential antiviral properties.
Biology: Investigated for its role in the synthesis of biologically active compounds that can interact with specific biological targets.
Medicine: Explored for its potential use in the development of antiviral drugs and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral nature and reactivity.
Mécanisme D'action
The mechanism of action of D-Cyclohexylalaninol Hydrochloride involves its interaction with specific molecular targets, leading to the formation of pseudo-peptides with antiviral activity. The compound acts as a reagent in the synthesis of these peptides, which can inhibit viral replication by interfering with viral enzymes or proteins . The exact molecular pathways and targets are subject to ongoing research to fully elucidate the compound’s effects .
Comparaison Avec Des Composés Similaires
rac-Cyclohexylalaninol Hydrochloride: The racemic mixture of the compound, which contains both R- and S-isomers.
Cyclohexylalanine: A structurally similar compound with an amino acid backbone.
Cyclohexylmethanol: A related compound with a hydroxyl group attached to a cyclohexyl ring.
Uniqueness: D-Cyclohexylalaninol Hydrochloride is unique due to its chiral nature, which allows for the selective synthesis of enantiomerically pure compounds. This property is particularly valuable in the pharmaceutical industry, where the chirality of a molecule can significantly impact its biological activity and therapeutic efficacy.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of D-Cyclohexylalaninol Hydrochloride can be achieved through a multi-step process involving protection and deprotection of functional groups, as well as coupling and reduction reactions.", "Starting Materials": [ "Cyclohexanone", "Benzylamine", "Boc-anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Tetrahydrofuran", "Methanol", "Diethyl ether" ], "Reaction": [ "Cyclohexanone is first reacted with benzylamine to form N-benzylcyclohexylamine.", "N-benzylcyclohexylamine is then protected with Boc-anhydride to form Boc-N-benzylcyclohexylamine.", "Boc-N-benzylcyclohexylamine is reduced with sodium borohydride to form Boc-cyclohexylalaninol.", "Boc-cyclohexylalaninol is then deprotected with hydrochloric acid to form D-cyclohexylalaninol.", "D-cyclohexylalaninol is then reacted with hydrochloric acid in methanol to form D-Cyclohexylalaninol Hydrochloride.", "The product is then purified through recrystallization using diethyl ether and tetrahydrofuran." ] } | |
Numéro CAS |
505031-90-3 |
Formule moléculaire |
C9H20ClNO |
Poids moléculaire |
193.71 g/mol |
Nom IUPAC |
(2R)-2-amino-3-cyclohexylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H/t9-;/m1./s1 |
Clé InChI |
BMHYDTXNZNVADC-SBSPUUFOSA-N |
SMILES isomérique |
C1CCC(CC1)C[C@H](CO)N.Cl |
SMILES canonique |
C1CCC(CC1)CC(CO)N.Cl |
Synonymes |
(βR)-β-Aminocyclohexanepropanol Hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)
![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144633.png)





